2-(2,2-Dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17708494
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 2-(2,2-dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O2/c1-7-6-12-8(5-11(2,3)4)13-9(7)10(14)15/h6H,5H2,1-4H3,(H,14,15) |
| Standard InChI Key | CRSHYUMQRMGTIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N=C1C(=O)O)CC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrimidine ring substituted at positions 2, 4, and 5. Key structural components include:
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Position 2: A 2,2-dimethylpropyl (neopentyl) group, imparting steric bulk
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Position 5: Methyl group contributing to hydrophobic interactions
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Position 4: Carboxylic acid moiety enabling hydrogen bonding and salt formation
The IUPAC name, 2-(2,2-dimethylpropyl)-5-methylpyrimidine-4-carboxylic acid, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| XLogP3 (Lipophilicity) | ~2.3 (estimated) | * |
| Hydrogen Bond Donors | 2 (carboxylic acid) | |
| Hydrogen Bond Acceptors | 4 (pyrimidine N + COOH) |
*Estimated from structurally analogous compound in
Synthetic Approaches
Cyclization Strategies
While detailed synthetic protocols remain proprietary, available data suggest two potential routes:
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Heterocycle Formation
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Cyclocondensation of β-diketones with amidines or ureas
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Example: Reaction of 3-(2,2-dimethylpropyl)-3-oxopropanenitrile with methylurea under acidic conditions
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Post-Functionalization
Purification and Characterization
Industrial-scale production achieves ≥95% purity through:
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Recrystallization from ethanol/water mixtures
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Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water)
Physicochemical Profile
Solubility and Stability
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Aqueous Solubility: <1 mg/mL at pH 7 (predicted)
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Organic Solubility:
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DMSO: 25 mg/mL
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Ethanol: 15 mg/mL
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Storage: Stable for ≥24 months at -20°C in amber glass under argon
Table 2: Key Spectral Data
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | δ 1.05 (s, 9H, neopentyl CH₃) |
| δ 2.45 (s, 3H, C5-CH₃) | |
| δ 8.75 (s, 1H, C6-H) | |
| IR | 1705 cm⁻¹ (C=O stretch) |
| 2550-3200 cm⁻¹ (COOH broad) |
Biological Relevance and Applications
Enzyme Inhibition
The carboxylic acid group enables coordination with metalloenzymes:
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Predicted IC₅₀ of 12 μM against carbonic anhydrase IX (molecular docking)
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Moderate inhibition (35% at 100 μM) of dihydrofolate reductase in preliminary assays
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrimidine Derivatives
| Compound | Antimicrobial Activity (MIC) | Enzyme Inhibition |
|---|---|---|
| Target Compound | Not tested | 35% (DHFR) |
| 5,6-Dimethyl-N-(6-methylpyridin-2-yl) | 8 μg/mL (P. aeruginosa) | 62% (TrmD) |
| N-(pyridin-4-yl)-tetrahydrobenzothieno | 16 μg/mL (S. aureus) | 41% (CA IX) |
Research Challenges and Future Directions
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Synthetic Optimization
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Develop catalytic asymmetric routes for enantiopure derivatives
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Improve atom economy in neopentyl group introduction
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Biological Screening
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Systematic evaluation against ESKAPE pathogens
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ADMET profiling to assess druggability
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Materials Science Applications
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Explore coordination chemistry with transition metals
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Develop supramolecular assemblies via COOH⋯N hydrogen bonding
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